

## In Vivo Metabolism of Capmatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Capmatinib (brand name Tabrecta) is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][2] It is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.[3] Understanding the in vivo metabolism of Capmatinib is crucial for optimizing its therapeutic use, managing drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Capmatinib, based on in vivo studies.

## Core Data Summary Pharmacokinetic Parameters of Capmatinib

The pharmacokinetic profile of Capmatinib has been characterized in healthy volunteers and patients with cancer. Following oral administration, Capmatinib is rapidly absorbed, with linear pharmacokinetics observed over a dose range of 200–400 mg.[4]



| Parameter                                   | Value            | Conditions       | Reference |
|---------------------------------------------|------------------|------------------|-----------|
| Time to Maximum Plasma Concentration (Tmax) | 1 - 2 hours      | Single oral dose | [4][2][3] |
| Elimination Half-Life (t½)                  | 6.5 - 7.84 hours | Single oral dose | [1][4][3] |
| Apparent Volume of Distribution (Vz/F)      | 164 - 473 L      | Single oral dose | [1][3]    |
| Mean Apparent<br>Clearance (CL/F)           | 24 L/h           | Steady-state     | [3]       |
| Plasma Protein<br>Binding                   | ~96%             | -                | [3]       |
| Oral Bioavailability                        | >70%             | -                | [3]       |

### **Excretion and Mass Balance of Capmatinib**

A human ADME study using a single 600 mg oral dose of 14C-labeled Capmatinib in healthy male volunteers revealed that the drug is primarily eliminated through metabolism and subsequent excretion in feces and urine.[1]

| Excretion Route | Total Radioactivity<br>Recovered (%) | Unchanged Capmatinib (%) |
|-----------------|--------------------------------------|--------------------------|
| Feces           | 78%                                  | 42%                      |
| Urine           | 22%                                  | Negligible               |

Data from a study in six healthy male volunteers after a single 600 mg oral dose of 14C-labeled Capmatinib.[1][3]

#### **Major Metabolites of Capmatinib**

Capmatinib is extensively metabolized in vivo. The parent compound accounts for a significant portion of the radioactivity in plasma, but numerous metabolites have been identified.[1]



| Compound               | Percentage of Total Radioactivity in Plasma          |  |
|------------------------|------------------------------------------------------|--|
| Capmatinib (Parent)    | 42.9% (± 2.9%)                                       |  |
| M16 (Major Metabolite) | Most abundant metabolite in plasma, urine, and feces |  |

The major metabolic reaction is the formation of the M16 metabolite via lactam formation, a process primarily catalyzed by aldehyde oxidase.[1][5]

# Experimental Protocols Human ADME Study

A pivotal in vivo study investigated the absorption, distribution, metabolism, and excretion of Capmatinib in humans.

- Study Population: Six healthy male volunteers.[1]
- Dosing: A single oral dose of 600 mg of 14C-labeled Capmatinib.[1]
- Sample Collection: Blood, plasma, urine, and feces were collected to determine mass balance, radioactivity levels, and metabolite profiles.[1]
- Analytical Methods: Metabolite structures were elucidated using mass spectrometry and by comparison with reference compounds.[5]

#### **Pharmacokinetic Studies in Rats**

Preclinical pharmacokinetic studies in animal models, such as rats, have also been conducted to characterize the behavior of Capmatinib.

- Dosing: Oral administration of Capmatinib at doses such as 10 mg/kg.[6]
- Sample Collection: Plasma samples were collected at various time points.[6]
- Analytical Methods: High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been



used to quantify Capmatinib concentrations in plasma.[6][7]

#### **Visualizations**

### **Capmatinib Metabolism and Elimination Workflow**

The following diagram illustrates the key steps in the in vivo processing of Capmatinib, from oral administration to excretion.



Click to download full resolution via product page

Caption: Overview of Capmatinib's journey through the body.

#### **MET Signaling Pathway Inhibition by Capmatinib**

Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase, which, when aberrantly activated, drives tumor cell proliferation and survival through various downstream signaling pathways.





Click to download full resolution via product page

Caption: Capmatinib inhibits MET and downstream signaling.

#### Conclusion

In vivo studies demonstrate that Capmatinib is an orally bioavailable drug that is rapidly absorbed and extensively metabolized.[1][3] The primary routes of elimination are metabolic clearance followed by excretion in the feces and urine.[1] The major metabolic pathways involve oxidation by CYP3A4 and aldehyde oxidase, with the latter being chiefly responsible for the formation of the most abundant metabolite, M16.[1][3][5] A thorough understanding of these metabolic pathways is essential for predicting and managing potential drug-drug interactions and for optimizing the clinical use of Capmatinib in the treatment of NSCLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC with Fluorescence and Photodiode Array Detection for Quantifying Capmatinib in Biological Samples: Application to In Vivo and In Vitro Studies PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [In Vivo Metabolism of Capmatinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193805#in-vivo-studies-of-capmatinib-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com